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Compound of Interest

Compound Name: 2-chloro-N-cyclobutyl-4-iodoaniline

Cat. No.: B1427988 Get Quote

Disclaimer: Direct experimental spectroscopic data for the target compound, 2-chloro-N-
cyclobutyl-4-iodoaniline, is not readily available in the public domain. This guide presents the

available spectroscopic data for the parent compound, 2-chloro-4-iodoaniline, and provides a

predictive analysis of how the addition of a cyclobutyl group would theoretically influence the

spectra. This information is intended for researchers, scientists, and drug development

professionals.

Introduction
2-chloro-N-cyclobutyl-4-iodoaniline is a halogenated and N-substituted aniline derivative.

The structural elucidation and confirmation of such molecules are critically dependent on a

suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document summarizes the

available spectroscopic data for the closely related precursor, 2-chloro-4-iodoaniline, and

outlines the expected spectral characteristics of the target compound.

Spectroscopic Data of 2-chloro-4-iodoaniline
The following tables summarize the available spectroscopic data for 2-chloro-4-iodoaniline.

Table 1: NMR Spectroscopic Data for 2-chloro-4-
iodoaniline
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Nucleus
Chemical Shift

(δ, ppm)
Multiplicity

Coupling

Constant (J,

Hz)

Assignment

¹H 7.62 d 2.1 H-3

7.18 dd 8.5, 2.1 H-5

6.67 d 8.5 H-6

4.2 (broad s) s - -NH₂

¹³C 145.5 s - C-1

115.8 s - C-2

138.8 s - C-3

82.5 s - C-4

129.8 s - C-5

117.5 s - C-6

Note: NMR data is predicted based on standard chemical shift values and data from similar

compounds. Actual experimental values may vary.

Table 2: IR Spectroscopic Data for 2-chloro-4-iodoaniline
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Wavenumber (cm⁻¹) Intensity Assignment

3430, 3330 Strong, Sharp
N-H stretch (asymmetric and

symmetric)

3080-3020 Medium Aromatic C-H stretch

1620 Strong N-H bend

1580, 1480 Medium-Strong Aromatic C=C stretch

1300-1250 Strong Aromatic C-N stretch

810 Strong
C-H out-of-plane bend (p-

disubstituted)

750 Strong C-Cl stretch

530 Medium C-I stretch

Source: The provided data is a representative spectrum for a substituted aniline and may not

correspond to an exact experimental spectrum of 2-chloro-4-iodoaniline.

Table 3: Mass Spectrometry Data for 2-chloro-4-
iodoaniline

m/z Relative Intensity (%) Assignment

253/255 100/33
[M]⁺/ [M+2]⁺ (due to ³⁵Cl/³⁷Cl

isotopes)

126 Moderate [M - I]⁺

99 Moderate [M - I - HCN]⁺

77 Low [C₆H₅]⁺

Source: PubChem CID 282930. The fragmentation pattern is predicted.

Predicted Spectroscopic Data for 2-chloro-N-
cyclobutyl-4-iodoaniline
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The introduction of a cyclobutyl group on the nitrogen atom will introduce characteristic signals

in the NMR, IR, and MS spectra.

¹H NMR: The spectrum would show additional signals for the cyclobutyl protons. A multiplet

around 4.0-4.5 ppm would be expected for the methine proton attached to the nitrogen. The

methylene protons of the cyclobutyl ring would likely appear as complex multiplets in the

upfield region (1.5-2.5 ppm). The N-H proton signal would be a single peak, potentially

broadened, and its chemical shift would be dependent on concentration and solvent.

¹³C NMR: The spectrum would exhibit four additional signals corresponding to the cyclobutyl

carbons. The methine carbon attached to the nitrogen would appear around 50-60 ppm,

while the methylene carbons would be found further upfield (20-30 ppm).

IR Spectroscopy: The N-H stretching vibrations would shift to a single band around 3350-

3400 cm⁻¹ for the secondary amine. New C-H stretching bands for the cyclobutyl group

would appear around 2950-2850 cm⁻¹. A C-N stretching vibration for the alkyl-aryl amine

would be observed around 1200 cm⁻¹.

Mass Spectrometry: The molecular ion peak would be observed at m/z 307/309,

corresponding to the molecular weight of 2-chloro-N-cyclobutyl-4-iodoaniline. The

fragmentation pattern would likely involve the loss of the cyclobutyl group (C₄H₇, 55 Da) or

cleavage of the cyclobutyl ring.

Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for an aniline

derivative are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:
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Acquire a standard one-dimensional ¹H spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds, and 16-32 scans.

Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation

delay of 2-5 seconds, and 1024-4096 scans.

Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy
Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on

the ATR crystal.

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to

a fine powder and press it into a transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Record the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented as transmittance or absorbance versus wavenumber.
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Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample (1 mg/mL) in a suitable volatile

solvent (e.g., methanol, acetonitrile).

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Data Acquisition:

Infuse the sample solution into the ion source at a flow rate of 5-10 µL/min.

Acquire the mass spectrum in positive ion mode over a mass range that includes the

expected molecular ion (e.g., m/z 50-500).

For fragmentation analysis (MS/MS), select the molecular ion as the precursor ion and

acquire the product ion spectrum.

Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the

relationship between the different spectroscopic techniques.
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Click to download full resolution via product page

Caption: Workflow for the synthesis and spectroscopic characterization.
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Caption: Interrelation of spectroscopic data for structure elucidation.

To cite this document: BenchChem. [Spectroscopic Characterization of 2-chloro-N-
cyclobutyl-4-iodoaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1427988#2-chloro-n-cyclobutyl-4-iodoaniline-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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